3-Bromo-7-chloro-1,5-naphthyridine

Descripción general

Descripción

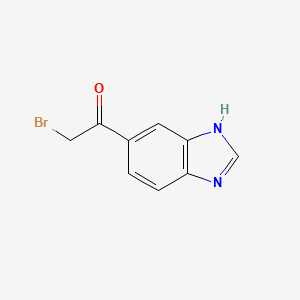

“3-Bromo-7-chloro-1,5-naphthyridine” is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds . These compounds are significant in the field of medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

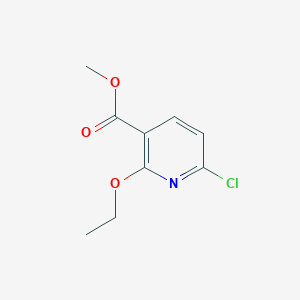

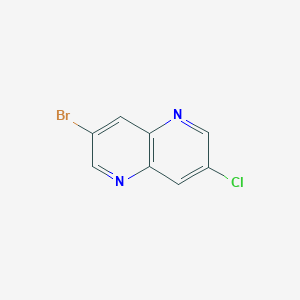

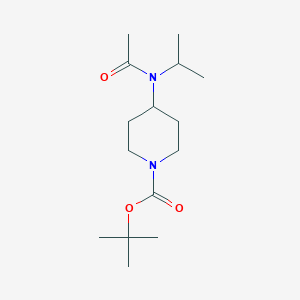

The molecular structure of “this compound” is based on the 1,5-naphthyridine scaffold, which consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5 . The compound has bromine and chlorine substituents at positions 3 and 7, respectively.Chemical Reactions Analysis

The chemical reactions of 1,5-naphthyridine derivatives involve interactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains . Specific reaction mechanisms for “this compound” are not detailed in the available literature.Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C8H4BrClN2, and its molecular weight is 209.04 g/mol . It has a complexity of 140 and a topological polar surface area of 25.8 Ų . The compound is characterized by zero hydrogen bond donor count, two hydrogen bond acceptor count, and zero rotatable bond count .Aplicaciones Científicas De Investigación

1,8‐Naphthyridine Derivatives and Biological Activities

The derivatives of 1,8‐naphthyridine, including compounds like 3-Bromo-7-chloro-1,5-naphthyridine, have been the subject of extensive research due to their wide range of biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects, among others. The compounds have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The broad spectrum of these activities establishes 1,8‐naphthyridine derivatives as potent scaffolds in therapeutic and medicinal research, highlighting their significance in drug discovery and development (Madaan et al., 2015).

Advances in Halogen Chemistry and NMR Spectroscopy

Research into halogen chemistry, particularly involving bromine and chlorine compounds like this compound, has provided insights into their roles in various chemical and biological processes. Recent advances in solid-state nuclear magnetic resonance (NMR) spectroscopy have facilitated the study of these compounds, offering detailed information about their structure and reactivity. This has implications for their application in medicinal chemistry, where understanding the interaction of halogens with other molecules can inform the development of new pharmaceuticals and diagnostic agents (Szell & Bryce, 2020).

Environmental and Electrochemical Processes

The environmental impact and analytical methodologies for detecting and quantifying halogenated compounds, including those related to this compound, have been a critical area of research. Studies have focused on the formation of halogenated by-products in water treatment processes and the development of advanced oxidation processes for environmental remediation. This research underscores the need for careful consideration of potential environmental impacts when employing halogenated compounds in various applications, from industrial processes to pharmaceutical developments (Bergmann et al., 2014).

Direcciones Futuras

The future directions for “3-Bromo-7-chloro-1,5-naphthyridine” and other 1,5-naphthyridine derivatives could involve exploring their synthesis, reactivity, and applications further . Given their significance in medicinal chemistry, there may be potential for discovering new biological activities and developing novel therapeutic agents .

Mecanismo De Acción

Target of Action

It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . Therefore, the targets can vary depending on the specific biological activity exhibited by the compound.

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Propiedades

IUPAC Name |

3-bromo-7-chloro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWGQJNACPZXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)

![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)

![Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B3093635.png)